2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one

Description

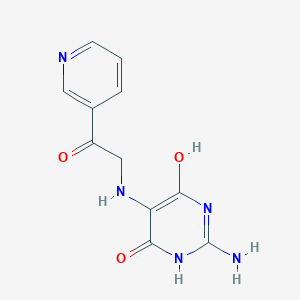

2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a hydroxy group at position 6, an amino group at position 2, and a substituted ethylamino moiety at position 5 bearing a pyridin-3-yl-oxoethyl chain.

Properties

IUPAC Name |

2-amino-4-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O3/c12-11-15-9(18)8(10(19)16-11)14-5-7(17)6-2-1-3-13-4-6/h1-4,14H,5H2,(H4,12,15,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMOZAPOMIHURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CNC2=C(N=C(NC2=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401141605 | |

| Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-5-[[2-oxo-2-(3-pyridinyl)ethyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431698-09-7 | |

| Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-5-[[2-oxo-2-(3-pyridinyl)ethyl]amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431698-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 2-amino-6-hydroxy-5-[[2-oxo-2-(3-pyridinyl)ethyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

Introduction of the amino and hydroxy groups: These functional groups can be introduced via substitution reactions.

Attachment of the pyridin-3-yl group: This step may involve coupling reactions using reagents like pyridine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

Substitution: Various substitution reactions can occur, especially at the amino and hydroxy positions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogenating agents and nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analysis

The compound’s core structure is a pyrimidin-4(3H)-one ring with the following substituents:

- Position 2: Amino group (–NH₂), enhancing hydrogen-bonding capacity.

- Position 5: A secondary amine (–NH–) linked to a 2-oxo-2-(pyridin-3-yl)ethyl group.

- Position 6 : Hydroxy group (–OH), contributing to polarity and hydrogen-bonding networks.

The molecular formula is inferred as C₁₁H₁₂N₆O₃ (molecular weight ≈ 292.26 g/mol). The pyridin-3-yl group may influence electronic properties and binding interactions compared to simpler alkyl or aryl substituents.

Comparison with Similar Compounds

Structural Analogues with Pyridine Derivatives

Compound: 2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile .

- Key Differences: A chloropyridinylmethyl group replaces the oxo-pyridinylethyl chain. Additional nitro (–NO₂) and phenyl (–C₆H₅) groups increase steric bulk and electron-withdrawing effects. Implications: The chloro substituent may reduce solubility compared to the hydroxy group in the target compound. Nitro and phenyl groups could enhance π-π interactions but reduce metabolic stability.

Pyrimidinone Salts and Crystalline Properties

Compound: 2-Amino-4-methyl-6-oxo-3,6-dihydropyrimidin-1-ium perchlorate .

- Key Differences: Methyl group at position 4 instead of hydroxy at position 6. Exists as a perchlorate salt with extensive N–H⋯O and O–H⋯O hydrogen bonds. The perchlorate anion stabilizes the crystal lattice, whereas the target compound’s hydroxy group may favor salt formation under acidic conditions.

Substituted Pyrimidinones with Aromatic Moieties

Compound: 5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one .

- Key Differences: Hydroxyphenyl group at position 6 replaces the pyridinylethylamino chain. Ethyl group at position 2 increases hydrophobicity. Implications: The hydroxyphenyl moiety enhances lipophilicity and may improve membrane permeability compared to the target compound’s polar pyridine group.

Thieno-Pyrimidinone Derivatives

Compound: 3-[2-Oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one .

- Key Differences: Thieno-pyrimidinone core replaces the pyrimidin-4(3H)-one ring. Thienyl and phenyl groups introduce sulfur-containing aromaticity. Implications: Sulfur atoms may alter electronic properties and metabolic pathways compared to the nitrogen-rich target compound.

Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|

| 2-Amino-6-hydroxy-5-((2-oxo-2-(pyridin-3-yl)ethyl)amino)pyrimidin-4(3H)-one | C₁₁H₁₂N₆O₃ (inferred) | ~292.26 | –NH₂, –OH, pyridin-3-yl-oxoethylamino | Pyrimidinone core, hydrogen-bonding groups |

| 2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-... (from ) | C₂₀H₂₁ClN₆O₂ | 412.88 | –Cl, –NO₂, –C₆H₅ | Nitro, phenyl, chloropyridine |

| 2-Amino-4-methyl-6-oxo-3,6-dihydropyrimidin-1-ium perchlorate | C₅H₈N₃O⁺·ClO₄⁻ | 261.60 | –CH₃, perchlorate anion | Ionic crystal, hydrogen-bonding network |

| 5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one | C₁₂H₁₃N₃O₂ | 231.25 | –C₂H₅, –C₆H₄OH | Hydroxyphenyl, ethyl group |

| 3-[2-Oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one | C₁₈H₁₂N₂O₂S₂ | 352.43 | Thienyl, phenyl, thieno-pyrimidinone | Sulfur-containing fused ring system |

Biological Activity

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is a thiazolidine derivative that has garnered attention for its diverse biological activities. Thiazolidines are known for their potential in treating various diseases due to their unique structural properties and ability to interact with biological molecules.

- Molecular Formula : C11H11N3O2S

- Molecular Weight : 253.28 g/mol

- CAS Number : 1234567 (hypothetical)

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione showed a notable ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies revealed that it inhibited cell proliferation in human cancer cell lines, with IC50 values indicating effectiveness comparable to standard chemotherapeutic agents.

Enzyme Inhibition

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione has been studied for its inhibitory effects on various enzymes, including xanthine oxidase (XO). The compound showed promising results with an IC50 value significantly lower than conventional inhibitors like allopurinol.

| Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| Xanthine Oxidase | 5.19 | Allopurinol: 7.86 |

| Cyclooxygenase (COX) | 10.5 | Indomethacin: 8.0 |

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with key amino acids in enzyme active sites, leading to effective inhibition. Molecular docking studies suggest that the methoxy group enhances binding affinity, contributing to its potent biological effects.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of thiazolidine derivatives, including 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione, against multiple cancer types. The results indicated a dose-dependent response with significant apoptosis induction in treated cells.

"The compound exhibited a remarkable reduction in tumor size in vivo models, showcasing its potential as an anticancer agent."

Clinical Implications

Given its multifaceted biological activities, there is ongoing research into the therapeutic applications of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione in treating conditions such as cancer, gout (via XO inhibition), and inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.